molecular formula C17H24ClN3O3 B2733808 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N,N-diisopropylacetamide CAS No. 478063-82-0

2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N,N-diisopropylacetamide

Cat. No.: B2733808
CAS No.: 478063-82-0
M. Wt: 353.85
InChI Key: ZJSPJZXRWZLMGQ-UHFFFAOYSA-N
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Description

The compound 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N,N-diisopropylacetamide is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole core. Its structure includes:

  • 1,2,4-oxadiazole ring: Substituted at position 4 with a 4-chlorophenyl group and at position 2 with a methyl group.
  • Acetamide side chain: The nitrogen atom of the acetamide moiety is diisopropyl-substituted, contributing to its lipophilic character.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O3/c1-11(2)20(12(3)4)15(22)10-16-21(17(23)19(5)24-16)14-8-6-13(18)7-9-14/h6-9,11-12,16H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSPJZXRWZLMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CC1N(C(=O)N(O1)C)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N,N-diisopropylacetamide is a member of the oxadiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. While specific synthesis pathways for this exact compound are not extensively documented in the literature, similar oxadiazole derivatives have been synthesized using methods that include:

  • Condensation Reactions : Combining a suitable amine with an acid chloride or anhydride.
  • Cyclization : Employing hydrazine derivatives and carboxylic acids to form oxadiazole rings.

Example Synthesis Pathway

StepReagentsConditions
14-Chlorobenzaldehyde + Acetic AnhydrideReflux in presence of a catalyst
2Resulting product + Hydrazine hydrateHeating to promote cyclization
3Oxidative agents (if necessary)To form the oxadiazole ring

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. Studies have shown that derivatives can effectively inhibit various bacterial strains, including Salmonella typhi and Bacillus subtilis . The specific compound may share these properties due to structural similarities.

Enzyme Inhibition

Oxadiazole derivatives are known for their ability to act as enzyme inhibitors. For instance, compounds with similar structures have demonstrated potent inhibition against acetylcholinesterase (AChE) and urease enzymes. These activities suggest potential applications in treating conditions like Alzheimer's disease and managing urea levels in patients with renal impairment .

Cytotoxicity and Anticancer Activity

In vitro studies have reported that certain oxadiazole derivatives exhibit cytotoxic effects against cancer cell lines such as HCT-116 and HeLa. The mechanism often involves inducing apoptosis or inhibiting cell proliferation . The IC50 values for these activities vary significantly, with some compounds showing effectiveness comparable to established chemotherapeutic agents like doxorubicin.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is heavily influenced by their structural features. For instance:

  • Chlorophenyl Substituents : Enhance lipophilicity and biological interaction.
  • Diisopropylamide Groups : May improve binding affinity to target enzymes or receptors.

Study 1: Antimicrobial Efficacy

A recent study synthesized a series of oxadiazole compounds and evaluated their antimicrobial properties against several pathogens. Among them, specific derivatives showed moderate to strong activity against Salmonella typhi, with minimum inhibitory concentrations (MIC) indicating effective bactericidal action .

Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of AChE by oxadiazole derivatives. Compounds were screened for their IC50 values, revealing several candidates with superior inhibition compared to standard drugs. This suggests potential therapeutic applications in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and physicochemical comparisons with analogous compounds derived from peer-reviewed literature and chemical databases:

Compound Name Molecular Formula MW (g/mol) Key Substituents Distinctive Features Source
Target compound: 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N,N-diisopropylacetamide C₁₇H₂₂ClN₃O₃ 351.83 - N,N-Diisopropylacetamide
- 4-Chlorophenyl, 2-methyl-oxadiazole
High lipophilicity (logP ~3.8 estimated) due to diisopropyl groups. N/A
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N-(5-methyl-3-isoxazolyl)acetamide C₁₅H₁₅ClN₄O₄ 350.76 - 5-Methylisoxazole acetamide
- Same oxadiazole core
Reduced lipophilicity (logP ~2.9) compared to diisopropyl analog; potential for H-bonding with isoxazole. [CAS 478045-96-4]
2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}-N-(4-isopropylphenyl)acetamide C₂₆H₂₆ClN₅O₃ 504.97 - Pyridinyl-acetamide
- Additional dimethylpyridine ring
Enhanced rigidity and π-π stacking potential; higher MW may limit bioavailability. [CAS 1260744-08-8]
6-Chloro-2-(4-chlorophenyl)-N,N-dipropylimidazo[1,2-a]pyridine-3-acetamide C₂₁H₂₂Cl₂N₄O 441.33 - Imidazopyridine core
- N,N-Dipropylacetamide
Broader aromatic system for target engagement; dipropyl groups offer moderate lipophilicity. [Clarke’s Analysis]
2-[(4-Cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide C₁₃H₁₂Cl₂N₄O₂S 383.23 - Triazole-thioacetamide
- 2,4-Dichlorophenyl
Sulfur inclusion improves electronegativity; dichlorophenyl enhances halogen bonding. [CAS 790290-24-3]

Key Findings:

Structural Flexibility vs. Chlorophenyl substitutions (e.g., 4-chloro vs. 2,4-dichloro) influence halogen bonding with biological targets, as seen in kinase inhibitors and GABA receptor modulators .

Heterocyclic Core Variations :

  • 1,2,4-Oxadiazole (target compound) vs. imidazopyridine : The former offers metabolic stability, while the latter provides a larger aromatic surface for target interaction.
  • 1,2,4-Triazole derivatives introduce additional hydrogen-bonding sites but may reduce oxidative stability.

Pharmacokinetic Considerations :

  • Compounds with N,N-dialkyl acetamide groups (diisopropyl, dipropyl) show prolonged half-lives in preclinical models due to reduced CYP450 metabolism .
  • Polar substituents (e.g., isoxazole in ) improve aqueous solubility but may require prodrug strategies for CNS penetration.

Q & A

Q. What are the key steps and challenges in synthesizing 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N,N-diisopropylacetamide?

The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazolone core via cyclization of hydrazide derivatives. A critical step is the coupling of the 4-chlorophenyl group to the oxadiazolone ring, followed by N,N-diisopropylacetamide functionalization. Challenges include controlling regioselectivity and optimizing yields. Reagents such as triethylamine (for base catalysis) and solvents like dimethylformamide (DMF) are commonly used. Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR (¹H/¹³C) : Confirms the integration of aromatic protons (4-chlorophenyl) and diisopropyl groups.
  • FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and oxadiazole ring vibrations.
  • LCMS : Validates molecular weight and detects intermediates.
  • X-ray crystallography (if available): Resolves stereochemical ambiguities .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Standard assays include:

  • Antimicrobial : Broth microdilution (MIC determination against bacterial/fungal strains).
  • Anticancer : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorometric or colorimetric assays targeting kinases or proteases. Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO) are critical .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations assess binding affinities to enzymes (e.g., cyclooxygenase-2). Density functional theory (DFT) calculations evaluate electronic properties (HOMO-LUMO gaps) to correlate reactivity with bioactivity. Validation requires co-crystallization or mutagenesis studies .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response curves : Ensure linearity and avoid non-specific toxicity at high concentrations.
  • Cell line specificity : Test across multiple lines (e.g., primary vs. metastatic cells).
  • Assay standardization : Adhere to OECD guidelines for reproducibility. Conflicting data may arise from impurities (>95% purity required) or solvent artifacts .

Q. How can structural modifications enhance metabolic stability without compromising activity?

  • Bioisosteric replacement : Substitute the oxadiazolone ring with triazole or thiadiazole.
  • Prodrug design : Mask polar groups (e.g., esterify acetamide) to improve bioavailability.
  • SAR studies : Systematically vary substituents on the 4-chlorophenyl group .

Q. What methods are used to study the compound’s stability under physiological conditions?

  • Forced degradation : Expose to acidic/basic conditions, heat, or UV light.
  • HPLC-MS : Track degradation products (e.g., hydrolysis of the oxadiazolone ring).
  • Plasma stability assays : Incubate with human/animal plasma to assess esterase susceptibility .

Q. How do in vivo pharmacokinetic studies inform dosage optimization?

  • Rodent models : Measure Cmax, Tmax, and AUC after oral/intravenous administration.
  • Tissue distribution : LC-MS/MS quantifies compound levels in organs.
  • Metabolite profiling : Identify phase I/II metabolites (e.g., glucuronidation of hydroxylated derivatives) .

Methodological Considerations

Q. What experimental designs mitigate regioselectivity issues during synthesis?

  • Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
  • Microwave-assisted synthesis : Enhances reaction specificity and reduces side products.
  • Catalytic systems : Use Pd/Cu catalysts for cross-coupling reactions .

Q. How can solubility challenges be addressed in formulation studies?

  • Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles.
  • Salt formation : Convert to hydrochloride or sodium salts .

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